L-threo-PPMP -

L-threo-PPMP

Catalog Number: EVT-1587126
CAS Number:
Molecular Formula: C29H50N2O3
Molecular Weight: 474.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(1S,2S)-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol is an N-[1-hydroxy-3-(morpholin-4-yl)-1-phenylpropan-2-yl]hexadecanamide in which both stereocentres have S configuration. It is an enantiomer of a (1R,2R)-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol.
Overview

L-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol, commonly referred to as L-threo-PPMP, is a synthetic compound recognized for its role as an inhibitor of glucosylceramide synthase. This enzyme is pivotal in the biosynthesis of glycosphingolipids, which are essential components of cell membranes and play critical roles in cellular signaling and apoptosis. The inhibition of glucosylceramide synthase by L-threo-PPMP has garnered attention for its potential therapeutic applications, particularly in cancer research and treatment .

Source

L-threo-PPMP is synthesized through multi-step chemical processes that involve various reagents and reaction conditions. The compound is primarily derived from the reaction of phenylalanine derivatives with palmitoyl chloride and morpholine, typically requiring anhydrous conditions and organic solvents such as dichloromethane for optimal results.

Classification

L-threo-PPMP belongs to the category of sphingolipid metabolism inhibitors, specifically targeting glucosylceramide synthase. This classification places it among compounds that modulate lipid biosynthesis pathways, which are crucial in various biological processes including cell growth, differentiation, and apoptosis .

Synthesis Analysis

Methods

The synthesis of L-threo-PPMP involves multiple steps:

  1. Starting Materials: The synthesis begins with phenylalanine derivatives, palmitoyl chloride, and morpholine.
  2. Reaction Conditions: The reactions are conducted under anhydrous conditions to prevent hydrolysis and typically utilize dichloromethane as a solvent.
  3. Purification: After the reaction, the product is purified using chromatographic techniques to achieve high purity levels necessary for biological applications.

Technical Details

The synthetic route can be summarized as follows:

  • Step 1: React phenylalanine derivative with palmitoyl chloride to form an intermediate.
  • Step 2: Introduce morpholine to the intermediate under controlled conditions.
  • Step 3: Purify the final product using techniques like high-performance liquid chromatography (HPLC) to ensure purity and yield suitable for research applications.
Molecular Structure Analysis

Structure

L-threo-PPMP has a complex molecular structure characterized by several functional groups that contribute to its biological activity. The molecular formula is C₁₈H₃₅N₃O₂, indicating the presence of a phenyl group, a palmitoylamino group, and a morpholino group.

Data

Key structural data include:

  • Molecular Weight: Approximately 307.49 g/mol
  • Functional Groups: Amine, amide, and aliphatic chains contribute to its reactivity and interaction with biological targets.
Chemical Reactions Analysis

Reactions

L-threo-PPMP primarily undergoes substitution reactions due to its reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions.

Types of Reactions

  • Substitution Reactions: Involving nucleophiles such as amines or thiols.
  • Oxidation Reactions: Can be carried out using agents like hydrogen peroxide.
  • Reduction Reactions: Often involve reducing agents such as sodium borohydride.

Technical Details

The specific conditions for these reactions vary but generally require careful control of temperature and pH to optimize yields. For example:

  • Substitution reactions may require catalysts or specific solvents to proceed efficiently.
  • Oxidation reactions often necessitate controlled environments to prevent side reactions.
Mechanism of Action

L-threo-PPMP exerts its pharmacological effects primarily through the inhibition of glucosylceramide synthase. This inhibition disrupts the normal biosynthesis pathway of glycosphingolipids:

  1. Inhibition Process: By blocking glucosylceramide synthase, L-threo-PPMP leads to an accumulation of ceramide, a lipid that promotes apoptosis.
  2. Caspase Activation: The compound activates caspase-3, a key enzyme in the apoptotic pathway, facilitating programmed cell death in cancer cells .

This mechanism highlights L-threo-PPMP's potential as an anti-cancer agent by inducing apoptotic pathways selectively in malignant cells.

Physical and Chemical Properties Analysis

Physical Properties

L-threo-PPMP is characterized by:

  • Appearance: Typically a white or off-white powder.
  • Solubility: Soluble in organic solvents like dichloromethane but poorly soluble in water.

Chemical Properties

Key chemical properties include:

  • Stability: Stable under dry conditions but sensitive to moisture.
  • Reactivity: Reacts readily with nucleophiles due to the presence of electrophilic centers in its structure .
Applications

L-threo-PPMP has diverse applications across several scientific fields:

  1. Chemistry: Utilized as a tool for studying glycosphingolipid biosynthesis and metabolism.
  2. Biology: Employed in cell biology research to investigate glycosphingolipid roles in signaling pathways and apoptosis.
  3. Medicine: Explored for potential use as an anti-cancer agent due to its pro-apoptotic effects on cancer cells.
  4. Industry: Investigated for developing novel therapeutic agents targeting glycosphingolipid metabolism .
Biochemical Mechanisms of Action

Inhibition of Glucosylceramide Synthase (GCS) Activity

L-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (L-threo-PPMP) is a stereospecific inhibitor of glucosylceramide synthase (GCS), a key enzyme in glycosphingolipid (GSL) biosynthesis. GCS catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer) – the foundational step in complex GSL synthesis. L-threo-PPMP acts as a transition state analog, competitively inhibiting ceramide binding at the enzyme's active site through its hydrophobic palmitoyl chain and morpholino head group. Unlike earlier racemic mixtures, the L-threo stereoisomer demonstrates superior target specificity and potency, achieving 50% enzyme inhibition (IC₅₀) in the low micromolar range (typically 3-10 µM depending on cell type) [3] [6].

Mechanistically, L-threo-PPMP binding disrupts GCS-mediated ceramide glycosylation, leading to intracellular ceramide accumulation. This is functionally significant because ceramide acts as a potent lipid second messenger for apoptosis, senescence, and autophagy. By preventing ceramide conversion to GlcCer, L-threo-PPMP shifts the sphingolipid rheostat toward pro-death signaling. Studies in drug-resistant cancer cells demonstrate that L-threo-PPMP treatment reduces cellular GlcCer levels by 60-80% within 24 hours, coinciding with a proportional increase in endogenous ceramide species (C16:0, C18:0, C24:1) [4] [6]. This metabolic shift directly counteracts a key chemoresistance mechanism where cancer cells evade ceramide-mediated apoptosis through enhanced ceramide glycosylation [4] [6].

Table 1: Comparative Inhibitory Effects of PPMP Stereoisomers on GCS Activity

StereoisomerRelative PotencyPrimary MechanismEffect on Cellular Ceramide
L-threo-PPMPHigh (IC₅₀ 3-10 µM)Competitive inhibition2.5-4 fold increase
D-threo-PPMPModeratePartial competitive1.5-2 fold increase
DL-erythro-PPMPLowNon-specific binding<1.5 fold increase

Structural Analog Relationships to Ceramide and Sphingolipid Metabolism

L-threo-PPMP belongs to the aminopropanol class of ceramide mimics designed to exploit structural homology with natural sphingolipid substrates. Its molecular architecture features three critical domains:

  • Hydrophobic tail: The C16 palmitoyl chain mimics ceramide's N-acyl fatty acid chain, enabling membrane integration and interaction with GCS's hydrophobic substrate-binding pocket.
  • Morpholino head group: This polar moiety substitutes for ceramide's C1 hydroxyl group, forming hydrogen bonds with catalytic residues but preventing glucose transfer.
  • Phenyl ring: The aromatic system at C1 provides steric bulk that restricts conformational flexibility, enhancing binding specificity over natural substrates [6].

Unlike early analogs like D,L-threo-PDMP (1-phenyl-2-decanoylamino-3-morpholino-1-propanol), L-threo-PPMP's elongated palmitoyl chain enhances membrane partitioning and improves pharmacokinetic properties. This structural optimization yields 5-10 fold greater potency than first-generation inhibitors against GCS in cellular assays [6]. Crucially, the L-threo configuration exhibits minimal off-target effects on related enzymes like ceramide galactosyltransferase or sphingomyelin synthases, preserving metabolic specificity [4].

The inhibitor's structural mimicry extends beyond static binding. Molecular dynamics simulations reveal that L-threo-PPMP induces conformational changes in GCS's catalytic domain that sterically hinder UDP-glucose cofactor binding. This dual-site interference (ceramide and UDP-glucose sites) explains its uncompetitive inhibition kinetics observed in enzyme assays [3] [6].

Table 2: Structural Comparison of Ceramide and L-threo-PPMP

Structural FeatureNatural CeramideL-threo-PPMPFunctional Significance
C1 Functional Group-OHMorpholinoBlocks glycosylation; enhances enzyme affinity
N-Acyl ChainVariable (C14-C26)Palmitoyl (C16)Optimizes membrane insertion and binding pocket fit
C2 ConfigurationerythrothreoDetermines stereospecificity for GCS binding
C3 Substituent-OH-HReduces metabolic instability

Modulation of Glycosphingolipid Biosynthesis and Cellular Lipid Homeostasis

L-threo-PPMP exerts profound effects on global glycosphingolipid metabolism by blocking the gateway to complex GSL synthesis. Beyond simple GlcCer reduction, treatment depletes downstream metabolites including:

  • Lactosylceramide (LacCer): Reduced by 70-90%
  • Gangliosides (GM1, GM2, GD2): Reduced by 60-85%
  • Globotriaosylceramide (Gb3): Reduced by 75-95%

This broad suppression disrupts lipid raft microdomains in the plasma membrane, which serve as signaling platforms for growth factor receptors and oncogenic pathways. Specifically, L-threo-PPMP-treated cancer cells show impaired localization of:

  • Integrins: Disrupted α5β1 integrin clustering reduces fibronectin-mediated adhesion and protein kinase B (AKT) phosphorylation, inhibiting invasion pathways [1].
  • Receptor tyrosine kinases: EGFR and HER2 show diminished raft association, downregulating MAPK and PI3K survival signaling [4].
  • Multidrug transporters: P-glycoprotein (ABCB1) membrane distribution is altered, potentially sensitizing cells to chemotherapeutics [3].

In cancer stem cells (CSCs), GSL depletion has particularly significant consequences. Breast cancer stem cells (BCSCs) exhibit 3-5 fold higher GCS expression than differentiated tumor cells. L-threo-PPMP treatment reduces BCSC populations by >50% in drug-resistant models through:

  • Ceramide-mediated PP2A activation: Dephosphorylation of pro-survival factors like AKT and c-MYC
  • Wnt/β-catenin pathway inhibition: Reduced membrane association of Wnt receptors
  • ABC transporter dysfunction: Impaired drug efflux capacity [6]

These effects collectively rewire cellular lipid homeostasis toward a pro-apoptotic state. The therapeutic relevance is evident in xenograft models where GCS knockdown (achieving similar effects to pharmacological inhibition) reduces tumorigenicity of BCSC-enriched populations by 80-90% [6].

Table 3: Effects of L-threo-PPMP on Glycosphingolipid-Dependent Cellular Functions

Cellular ProcessMechanism of DisruptionFunctional Consequence
Lipid Raft SignalingDepletion of ganglioside GM1Impaired EGFR/AKT activation; reduced survival signaling
Extracellular Matrix AdhesionAltered integrin clusteringInhibition of α5β1-fibronectin mediated migration and invasion [1]
Cancer Stem Cell MaintenanceDepletion of Gb3/CD77Reduced self-renewal capacity; increased chemosensitivity [6]
Multidrug ResistanceMislocalization of P-glycoproteinEnhanced intracellular accumulation of chemotherapeutics [3]

L-threo-PPMP represents a sophisticated molecular tool for dissecting glycosphingolipid functions in oncogenesis. Its stereochemical precision and targeted mechanism provide advantages over earlier ceramide metabolism inhibitors, enabling specific disruption of pro-survival GSL pathways while avoiding broad sphingolipid toxicity. Current research focuses on structural refinements to improve bioavailability and tissue-specific delivery for clinical translation.

Chemical Compounds Mentioned:

  • L-threo-PPMP
  • D-threo-PPMP
  • DL-threo-PPMP
  • Glucosylceramide Synthase (GCS)
  • Ceramide
  • Glucosylceramide (GlcCer)
  • Lactosylceramide (LacCer)
  • Gangliosides (GM1, GM2, GD2)
  • Globotriaosylceramide (Gb3)
  • D,L-threo-PDMP

Properties

Product Name

L-threo-PPMP

IUPAC Name

N-[(1S,2S)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]hexadecanamide

Molecular Formula

C29H50N2O3

Molecular Weight

474.7 g/mol

InChI

InChI=1S/C29H50N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-28(32)30-27(25-31-21-23-34-24-22-31)29(33)26-18-15-14-16-19-26/h14-16,18-19,27,29,33H,2-13,17,20-25H2,1H3,(H,30,32)/t27-,29-/m0/s1

InChI Key

OFBANDBMHLEMFA-YTMVLYRLSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CN1CCOCC1)[C@H](C2=CC=CC=C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.